molecular formula C8H11NO2 B8032445 6-Ethoxy-4-methylpyridin-3-OL

6-Ethoxy-4-methylpyridin-3-OL

Cat. No.: B8032445
M. Wt: 153.18 g/mol
InChI Key: DVMAGMFAJLRTLT-UHFFFAOYSA-N
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Description

6-Ethoxy-4-methylpyridin-3-OL is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its pyridine ring substituted with ethoxy and methyl groups, making it a derivative of pyridine.

Preparation Methods

The synthesis of 6-Ethoxy-4-methylpyridin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Ethoxy-4-methylpyridin-3-OL undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, especially under basic conditions.

Scientific Research Applications

6-Ethoxy-4-methylpyridin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Ethoxy-4-methylpyridin-3-OL can be compared with other pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

6-ethoxy-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-4-6(2)7(10)5-9-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMAGMFAJLRTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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